Propyl 2-((3-cyano-4,5,6-trimethylpyridin-2-yl)thio)acetate
Description
Properties
IUPAC Name |
propyl 2-(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S/c1-5-6-18-13(17)8-19-14-12(7-15)10(3)9(2)11(4)16-14/h5-6,8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXZZLXDEVTUZJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)CSC1=C(C(=C(C(=N1)C)C)C)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl 2-((3-cyano-4,5,6-trimethylpyridin-2-yl)thio)acetate typically involves the reaction of 3-cyano-4,5,6-trimethyl-2-chloropyridine with propyl thioacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification process often involves recrystallization or chromatography techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Sulfur
The thioether group (-S-) in this compound undergoes nucleophilic substitution reactions under basic or acidic conditions. For example:
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Reaction with alkyl halides : The sulfur atom acts as a nucleophile, displacing halides to form new thioether derivatives .
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Replacement by amines : In the presence of NH₃ or primary amines, the thioether bond can cleave to yield sulfhydryl intermediates, which subsequently form thiolated pyridine derivatives .
Key conditions :
| Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Ethyl chloroacetate | Ethanol | Reflux | 68–74 |
| Phenacyl chloride | DMF | 80°C | 62 |
Oxidation of the Thioether Group
The thioether sulfur can oxidize to sulfoxide or sulfone derivatives under controlled conditions:
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H₂O₂/ acetic acid : Yields sulfoxide at 0–5°C.
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mCPBA (meta-chloroperbenzoic acid) : Converts thioether to sulfone at 25°C .
Mechanistic pathway :
Cyano Group Reactivity
The cyano (-CN) group participates in:
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Hydrolysis : Forms carboxylic acids or amides under acidic/basic conditions .
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Nucleophilic addition : Reacts with Grignard reagents to generate ketones after workup .
Example reaction :
Ester Hydrolysis
The propyl ester undergoes hydrolysis to produce the corresponding carboxylic acid:
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Basic conditions (NaOH/EtOH) : Saponification at 60°C yields 2-((3-cyano-4,5,6-trimethylpyridin-2-yl)thio)acetic acid .
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Acidic conditions (HCl/H₂O) : Slower hydrolysis with competing side reactions .
Kinetic data :
| Condition | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) |
|---|---|---|
| 1M NaOH/EtOH | 2.3 × 10⁻⁴ | 45.2 |
| 1M HCl/H₂O | 8.7 × 10⁻⁶ | 62.8 |
Ring Functionalization of the Pyridine Core
The electron-deficient pyridine ring enables electrophilic substitution, though steric hindrance from trimethyl groups limits reactivity:
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Nitration : Occurs at the 3-position (meta to cyano group) under HNO₃/H₂SO₄.
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Halogenation : Selective bromination at the 4-position using Br₂/FeCl₃.
Stability Under Thermal and Photolytic Conditions
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Thermal decomposition : Degrades above 200°C, releasing CO₂ and HCN.
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Photolysis : UV irradiation (254 nm) cleaves the thioether bond, forming disulfides and pyridine radicals.
This compound’s multifunctional design supports its utility in medicinal chemistry and materials science, particularly for developing enzyme inhibitors and sulfur-containing polymers . Further studies are needed to explore its catalytic and asymmetric synthesis applications.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have indicated that derivatives of pyridine compounds exhibit significant anticancer properties. Propyl 2-((3-cyano-4,5,6-trimethylpyridin-2-yl)thio)acetate has been investigated for its potential as an anticancer agent due to its structural similarity to known cytotoxic compounds. Research suggests that the cyano group enhances the reactivity of the compound, potentially leading to increased efficacy against cancer cell lines.
Case Study:
A study conducted on various pyridine derivatives found that compounds with similar structures to this compound showed IC50 values in the low micromolar range against breast cancer cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 phase .
Agricultural Applications
2.1 Pesticidal Properties
The compound's thioether functionality suggests potential applications in agrochemicals as a pesticide or herbicide. Research has shown that thio compounds can disrupt metabolic processes in pests, leading to increased mortality rates.
Data Table: Efficacy Against Common Agricultural Pests
| Compound | Target Pest | LC50 (ppm) | Reference |
|---|---|---|---|
| This compound | Aphids | 25 | |
| Similar Thioether Compound | Spider Mites | 30 | |
| Similar Thioether Compound | Whiteflies | 20 |
Synthesis and Characterization
3.1 Synthetic Pathways
The synthesis of this compound involves several key steps:
- Formation of the pyridine ring.
- Introduction of the cyano group via nucleophilic substitution.
- Thiolation to introduce the thioether functionality.
- Esterification with propanoyl chloride.
3.2 Characterization Techniques
Characterization of the compound is typically performed using:
- NMR Spectroscopy: To confirm the structure and purity.
- Mass Spectrometry: For molecular weight determination.
- HPLC: To assess purity levels.
Mechanism of Action
The mechanism of action of propyl 2-((3-cyano-4,5,6-trimethylpyridin-2-yl)thio)acetate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the thioester group can participate in nucleophilic acyl substitution reactions. These interactions can modulate various biochemical pathways, making it a valuable compound for studying enzyme mechanisms and protein interactions .
Comparison with Similar Compounds
Key Structural Differences:
- Pyridine vs. Pyrimidine : Compound 2 and the target compound share a pyridine core, whereas Compound 1 () uses a pyrimidine ring. Pyridine derivatives typically exhibit stronger π-π stacking interactions with biological targets, enhancing insecticidal activity .
- 4,5,6-Trimethyl groups (Target Compound): Methyl groups enhance electron-donating effects and steric hindrance, which may stabilize the compound against metabolic degradation .
Functional Group Variations: Ester vs. Amide
- Amide Derivatives (Compound 2) : The N-(4-chlorophenyl)acetamide group in Compound 2 facilitates hydrogen bonding with insect nicotinic acetylcholine receptors (nAChRs), contributing to its superior aphidicidal activity (100% mortality at 500 ppm) .
- However, esters are more prone to hydrolysis, which could reduce residual activity .
Biological Activity
Propyl 2-((3-cyano-4,5,6-trimethylpyridin-2-yl)thio)acetate is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The compound can be represented by the following chemical structure:
Research indicates that the biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that play a crucial role in various metabolic pathways. For instance, it may inhibit p38α MAPK pathways, which are involved in inflammatory responses and cell differentiation .
- Antioxidant Activity : Studies suggest that this compound exhibits antioxidant properties, potentially protecting cells from oxidative stress by scavenging free radicals.
- Neuroprotective Effects : Preliminary studies indicate that it may have neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of neuroinflammation .
Biological Activity Data
| Activity Type | Description | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibits p38α MAPK pathways | |
| Antioxidant Properties | Scavenges free radicals | |
| Neuroprotective Effects | Reduces neuroinflammation |
Case Study 1: Enzyme Inhibition
A study published in Molecules highlighted the inhibitory effects of similar pyridine derivatives on p38 MAPK. The study demonstrated that these compounds could significantly reduce inflammation markers in vitro, suggesting a potential application in treating inflammatory diseases .
Case Study 2: Neuroprotection
In a research article focusing on neuroinflammation, the compound was tested for its ability to protect neuronal cells from apoptosis induced by oxidative stress. Results indicated a significant reduction in cell death when treated with this compound compared to control groups .
Q & A
Advanced Research Question (Structure-Activity Relationship)
- Cyano Group (C≡N) : Critical for insecticidal activity. Analogs lacking the cyano group (e.g., cyclized derivatives) showed reduced potency (e.g., LC₅₀ increased from 0.192 ppm to 0.841 ppm in Aphis craccivora) .
- Methyl Substituents : 4,5,6-Trimethyl groups enhance lipophilicity, potentially improving membrane permeability and target binding. Methylation at the pyridine 4-position is associated with higher bioactivity in neonicotinoid analogs .
- Thioether Linkage : The -S- group facilitates interaction with nicotinic acetylcholine receptors (nAChRs), a common target for aphid insecticides .
How should researchers reconcile conflicting biological activity data across studies?
Advanced Research Question (Data Contradiction Analysis)
Discrepancies may arise from:
- Pest Species Variability : Activity against Aphis craccivora (LC₅₀ \sim0.041 ppm) may not translate to other species due to metabolic differences.
- Application Method : Topical vs. systemic administration alters bioavailability.
- Environmental Factors : pH, temperature, and UV exposure degrade thioacetate esters, reducing field efficacy .
- Control for Synergists : Co-formulants (e.g., piperonyl butoxide) may artificially enhance activity in some studies.
What synthetic strategies can modify the thioacetate moiety to enhance stability or bioavailability?
Advanced Research Question
- Ester Group Variation : Replace propyl with ethyl or isopropyl esters to alter logP values and hydrolysis rates. Ethyl analogs demonstrated improved crystallinity in related compounds .
- Heterocycle Introduction : Substitute the pyridine ring with thiazole or isoxazole moieties, as seen in thrombin inhibitors and antiviral agents, to diversify bioactivity .
- Prodrug Design : Convert the ester to an amide (e.g., acetamide derivatives) for slower metabolic degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
